1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indazole core, which is a type of nitrogen-containing heterocycle. Indazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, indazole derivatives interact with their targets by forming non-covalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their specific targets. They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, indazole derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclooxygenase-2 (COX-2) through hydrogen bonds and π-π interactions, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with various receptors and enzymes, influencing their activity and contributing to its diverse biological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression and metabolic changes . This compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it inhibits the activity of COX-2 by forming stable complexes through hydrogen bonding and π-π interactions . This inhibition results in reduced production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that careful dosage optimization is essential for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . This interaction can lead to altered pharmacokinetics and pharmacodynamics, highlighting the importance of understanding its metabolic pathways for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. Studies have shown that it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . This localization is critical for its biological effects and therapeutic potential.
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-17-12-6-4-3-5-10(12)13(16-17)11-9-14-7-8-15-11/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGCVSKOLHVSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.